molecular formula C12H12N2O2 B1455895 Ethyl 2-(1,8-naphthyridin-2-yl)acetate CAS No. 339536-82-2

Ethyl 2-(1,8-naphthyridin-2-yl)acetate

Cat. No. B1455895
CAS RN: 339536-82-2
M. Wt: 216.24 g/mol
InChI Key: CIZLORHQAYCNTB-UHFFFAOYSA-N
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Description

Ethyl 2-(1,8-naphthyridin-2-yl)acetate is a chemical compound with the molecular formula C12H12N2O2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes this compound, has been achieved through various methods. One such method involves multicomponent reactions (MCR) of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H12N2O2 . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

1. Ligand Component in Metal Complexes

Ethyl 2-(1,8-naphthyridin-2-yl)acetate is used as a ligand component in metal complexes. It promotes lower energy electronic absorption in these complexes and provides a tether for anchoring the ligand to semiconductor surfaces. This property is particularly useful in the field of coordination chemistry and material science (Zong, Zhou, & Thummel, 2008).

2. Synthesis of Naphthyridinyl-Oxadiazoles

Research has shown the capability of this compound in the synthesis of 1,8-Naphthyridinyl-1,3,4-oxadiazoles. These compounds have been characterized for their antibacterial activity, indicating potential applications in the development of new antimicrobial agents (Mogilaiah, Srinivas, & Sudhakar, 2004).

3. Aldol-Type Addition Mediated by Metal Core

The compound is also involved in C−C bond-forming reactions through aldol-type addition mediated by a metal core, like [Ru2(CO)4]2+. This reaction pathway is significant in the synthesis of various organic compounds, contributing to advancements in organic synthesis and catalysis (Patra & Bera, 2007).

4. Antitumor Activity

Ethyl 2-[(2-Amino-3-Cyano-4-Phenethyl-4H-Naphtho[1,2-b]Pyran-8-yl)Oxy]acetate, a related compound, has shown distinct inhibition of the proliferation of some cancer cell lines, suggesting potential use in antitumor applications (Liu et al., 2018).

5. Development of Antimicrobial Agents

Several 1,8-Naphthyridine derivatives synthesized from this compound have shown promising antibacterial activities. This suggests its role in the development of novel antimicrobial agents (Karabasanagouda & Adhikari, 2006).

6. Fluorescent Chemosensors

Research has developed fluorescent chemosensors based on 1,8-naphthyridine derivatives that exhibit high sensitivity and selectivity towards certain metal ions. This application is significant in analytical chemistry for detecting and measuring specific ions (Li et al., 2012).

Biochemical Analysis

Biochemical Properties

Ethyl 2-(1,8-naphthyridin-2-yl)acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis. Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the context. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions ultimately result in changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as anti-inflammatory and anticancer activities. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions. These metabolic processes can affect the compound’s bioavailability and activity, as well as its potential to produce metabolites with distinct biological properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism .

properties

IUPAC Name

ethyl 2-(1,8-naphthyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-11(15)8-10-6-5-9-4-3-7-13-12(9)14-10/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZLORHQAYCNTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(C=CC=N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734996
Record name Ethyl (1,8-naphthyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

339536-82-2
Record name Ethyl (1,8-naphthyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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